![molecular formula C25H16N2O7 B11099768 Methanone, bis[4-(4-nitrophenoxy)phenyl]- CAS No. 114656-41-6](/img/structure/B11099768.png)
Methanone, bis[4-(4-nitrophenoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, bis[4-(4-nitrophenoxy)phenyl]- is an organic compound with the molecular formula C25H16N2O7 It is characterized by the presence of two nitrophenoxy groups attached to a central methanone (ketone) structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[4-(4-nitrophenoxy)phenyl]- typically involves the reaction of 4-nitrophenol with 4-fluorobenzophenone under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the fluorine atom from the benzophenone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of Methanone, bis[4-(4-nitrophenoxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methanone, bis[4-(4-nitrophenoxy)phenyl]- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: The compound can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Reduction: Formation of bis[4-(4-aminophenoxy)phenyl]methanone.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Methanone, bis[4-(4-nitrophenoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Methanone, bis[4-(4-nitrophenoxy)phenyl]- involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methanone, bis[4-(4-nitrophenoxy)phenyl]- can be compared with other similar compounds, such as:
Methanone, bis[4-(diethylamino)phenyl]-: This compound has diethylamino groups instead of nitrophenoxy groups, leading to different chemical and biological properties.
Methanone, (4-nitrophenyl)phenyl-: This compound has only one nitrophenoxy group, resulting in different reactivity and applications.
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: This compound has hydroxy and methoxy groups, which impart different chemical characteristics.
Properties
CAS No. |
114656-41-6 |
|---|---|
Molecular Formula |
C25H16N2O7 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
bis[4-(4-nitrophenoxy)phenyl]methanone |
InChI |
InChI=1S/C25H16N2O7/c28-25(17-1-9-21(10-2-17)33-23-13-5-19(6-14-23)26(29)30)18-3-11-22(12-4-18)34-24-15-7-20(8-16-24)27(31)32/h1-16H |
InChI Key |
PODXGKOHEJNQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(2-fluorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11099685.png)
![4-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11099688.png)
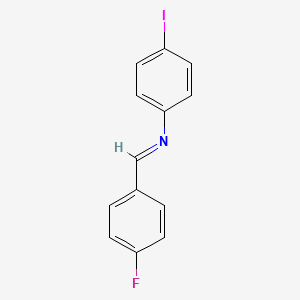
![3-({[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11099722.png)
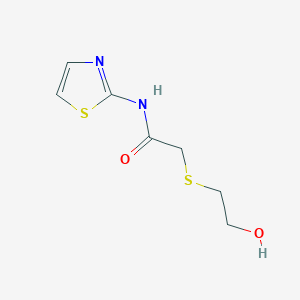
![Ethyl 2-({3-carbamoyl-4H,5H,6H-cyclopenta[B]thiophen-2-YL}amino)-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11099742.png)
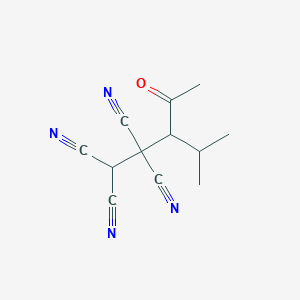
acetyl}hydrazinylidene)butanamide](/img/structure/B11099753.png)
![ethyl (2Z)-3-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinyl}but-2-enoate](/img/structure/B11099755.png)
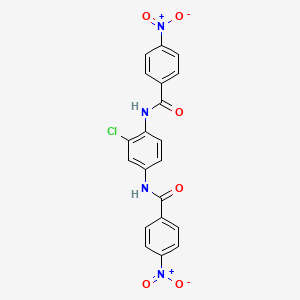
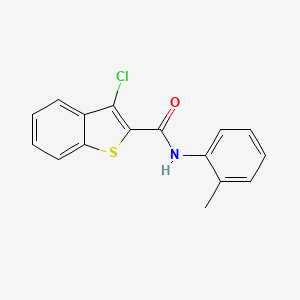
![Methyl 6a-methyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11099760.png)
![N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11099764.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B11099770.png)
